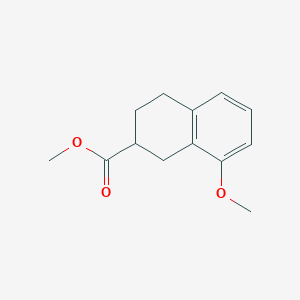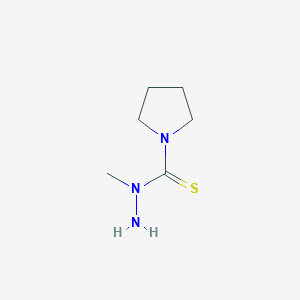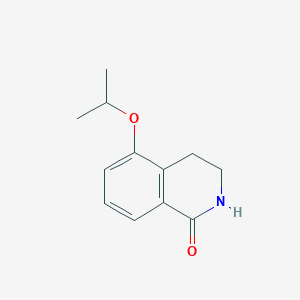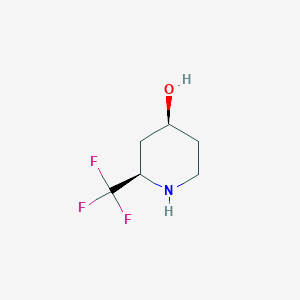
(-)-14-O-Acetylindolactam V
Descripción general
Descripción
(-)-14-O-Acetylindolactam V: is a naturally occurring compound that belongs to the indolactam family. It is a derivative of indole alkaloids and is known for its biological activity, particularly in the field of cancer research. This compound has a unique structure that includes an indole ring system, which is responsible for its various biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-14-O-Acetylindolactam V typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: This step involves the construction of the indole ring system through cyclization reactions.
Introduction of the Lactam Moiety: The lactam group is introduced through amide bond formation.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 14th position to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-14-O-Acetylindolactam V can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-14-O-Acetylindolactam V is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its role in cell signaling pathways. It has been shown to interact with protein kinase C, a key enzyme involved in various cellular processes.
Medicine: In medicine, this compound is investigated for its potential anticancer properties. It has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its biological activity makes it a valuable lead compound for drug discovery.
Mecanismo De Acción
The mechanism of action of (-)-14-O-Acetylindolactam V involves its interaction with protein kinase C. This enzyme plays a crucial role in regulating cell growth, differentiation, and apoptosis. By binding to protein kinase C, this compound modulates its activity, leading to changes in cellular processes. The compound’s ability to induce apoptosis in cancer cells is particularly significant, as it can potentially be used to target and eliminate cancerous cells.
Comparación Con Compuestos Similares
Indolactam V: A closely related compound with similar biological activity.
Bryostatin 1: Another compound that interacts with protein kinase C but has a different structure.
Phorbol Esters: These compounds also activate protein kinase C but are structurally distinct from indolactams.
Uniqueness: (-)-14-O-Acetylindolactam V is unique due to its specific acetylation at the 14th position, which enhances its biological activity. Compared to other similar compounds, it has shown higher potency in inducing apoptosis in cancer cells, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[(10S,13S)-9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-13-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-11(2)18-19(24)21-14(10-25-12(3)23)8-13-9-20-15-6-5-7-16(17(13)15)22(18)4/h5-7,9,11,14,18,20H,8,10H2,1-4H3,(H,21,24)/t14-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVMJYASZWGBL-KSSFIOAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91403-61-1 | |
| Record name | (-)-14-O-Acetylindolactam V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091403611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B3394798.png)





